

How to dissolve and prepare Calpain Inhibitor-2 for experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calpain Inhibitor-2*

Cat. No.: *B12407950*

[Get Quote](#)

Application Notes: Calpain Inhibitor-2

Introduction

Calpain Inhibitor-2, also known as ALLM or Ac-Leu-Leu-Met-H, is a cell-permeable peptide aldehyde that effectively inhibits calpain I and calpain II.^{[1][2][3]} It also demonstrates inhibitory activity against other cysteine proteases such as cathepsin B and cathepsin L.^{[2][3][4]} This inhibitor is a valuable tool in cellular biology research, particularly for investigating processes involving the ubiquitin-proteasome pathway, cytoskeletal organization, and apoptosis.^{[5][6][7]} Calpains are calcium-dependent proteases, and their dysregulation has been implicated in various pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.^{[6][7][8]}

Physicochemical Properties

Calpain Inhibitor-2 is supplied as a white, crystalline solid with a molecular formula of $C_{19}H_{35}N_3O_4S$ and a formula weight of approximately 401.6 g/mol.^{[1][2]} For long-term viability, the solid compound should be stored at -20°C, where it remains stable for at least four years.

[\[1\]](#)

Property	Value	Citations
Synonyms	ALLM, Ac-Leu-Leu-Met-H	[1] [2] [3]
Molecular Formula	C ₁₉ H ₃₅ N ₃ O ₄ S	[1] [2] [3]
Formula Weight	401.6 g/mol	[1] [2]
Purity	≥98%	[1] [2]
Appearance	Crystalline solid	[1] [2]
Storage	-20°C	[1] [9]
Stability	≥ 4 years at -20°C	[1]

Solubility Data

Calpain Inhibitor-2 exhibits high solubility in organic solvents but is sparingly soluble in aqueous buffers.[\[1\]](#) To achieve maximum solubility in aqueous solutions, it is recommended to first dissolve the compound in an organic solvent like ethanol and then perform a stepwise dilution with the aqueous buffer of choice.[\[1\]](#)

Solvent	Solubility (approx.)	Citations
Dimethyl sulfoxide (DMSO)	20 mg/mL	[1] [2] [3]
Ethanol	20 mg/mL	[1] [2] [9]
Dimethylformamide (DMF)	20 mg/mL	[1] [2] [3]
Ethanol:PBS (pH 7.2) (1:1)	0.5 mg/mL	[1] [2] [3]

Experimental Protocols

1. Preparation of a Stock Solution in Organic Solvent

This protocol describes the preparation of a concentrated stock solution, which can be stored for future use.

Materials:

- **Calpain Inhibitor-2** (crystalline solid)
- Anhydrous DMSO or Ethanol
- Inert gas (e.g., nitrogen or argon)
- Sterile microcentrifuge tubes or vials

Procedure:

- Equilibrate the vial of **Calpain Inhibitor-2** to room temperature before opening to prevent moisture condensation.
- Weigh the required amount of the inhibitor in a sterile tube.
- Add the appropriate volume of the chosen organic solvent (e.g., DMSO, Ethanol) to achieve the desired concentration (e.g., 20 mg/mL).
- Purge the solvent with an inert gas before capping the vial to minimize oxidation.
- Vortex the solution until the inhibitor is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C.

2. Preparation of an Aqueous Working Solution

This protocol is intended for preparing a diluted working solution for use in cell culture or other aqueous-based assays.

Materials:

- **Calpain Inhibitor-2** stock solution (in Ethanol)
- Sterile aqueous buffer (e.g., PBS, pH 7.2)

- Sterile tubes

Procedure:

- Thaw an aliquot of the **Calpain Inhibitor-2** stock solution (prepared in ethanol).
- Determine the final concentration required for your experiment.
- Perform a serial dilution. First, dilute the ethanol stock solution with your aqueous buffer of choice. For example, to achieve a 0.5 mg/mL solution, a 1:1 dilution with PBS (pH 7.2) can be used.[1][2]
- Vortex gently to ensure the solution is homogeneous.
- Crucial Note: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Do not store aqueous solutions for more than one day as the inhibitor's stability is reduced.[1]

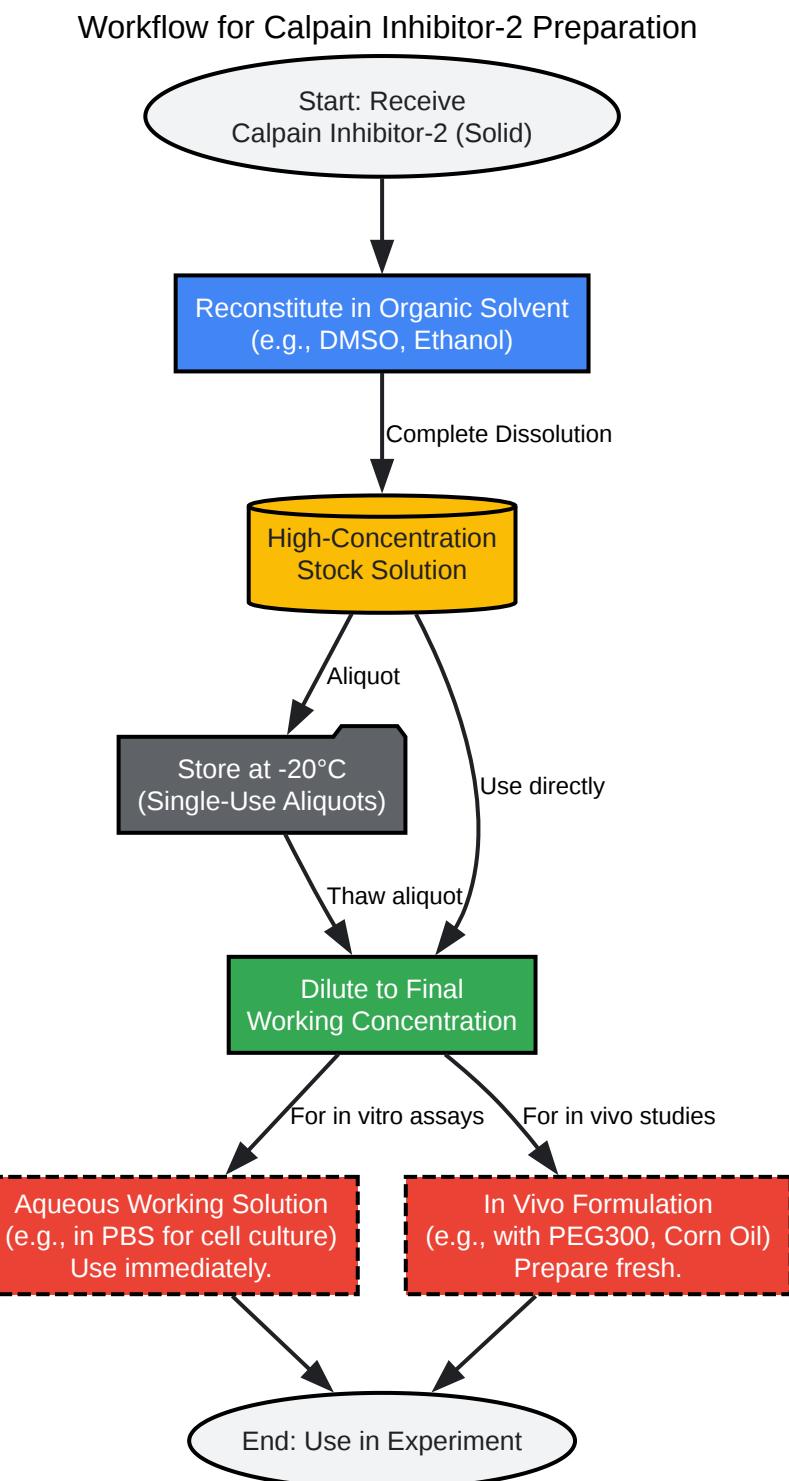
3. Preparation of a Formulation for In Vivo Experiments

For animal studies, specific solvent systems are required to ensure solubility and biocompatibility.

Materials:

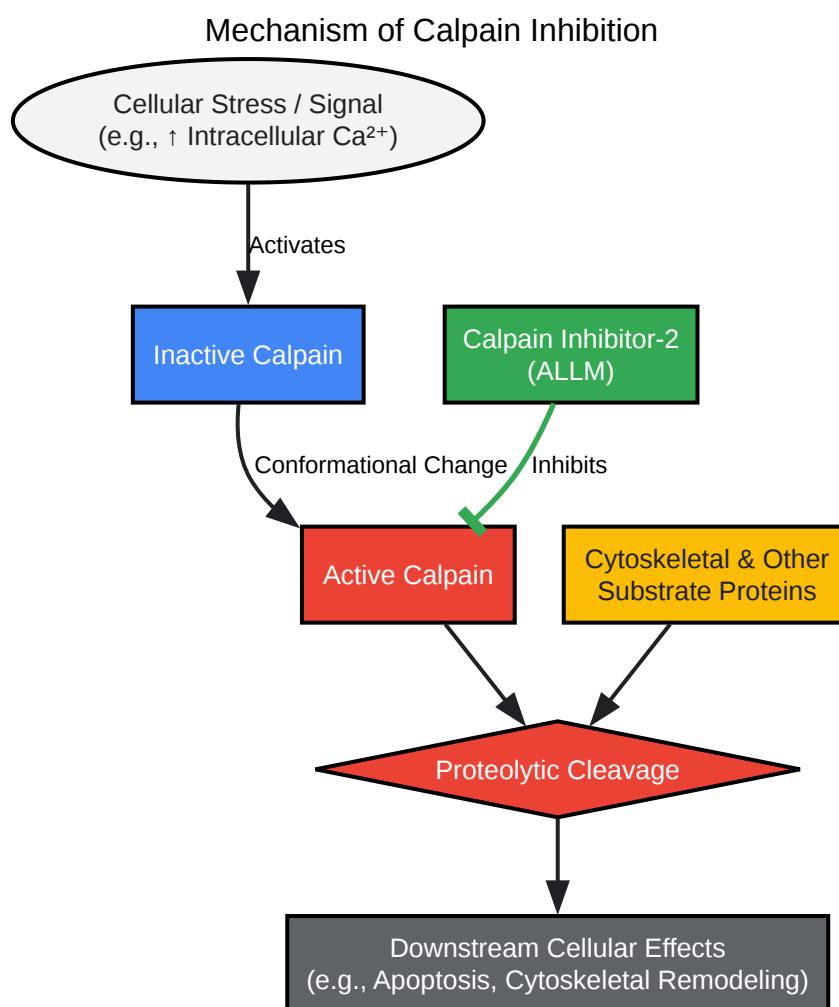
- **Calpain Inhibitor-2**
- DMSO
- PEG300
- Tween-80
- Saline or Corn Oil

Procedure (Example Formulation 1):


- Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).

- To prepare a 1 mL working solution, sequentially add and mix the following solvents:
 - 100 μ L of the 25 mg/mL DMSO stock solution.
 - 400 μ L of PEG300. Mix thoroughly.
 - 50 μ L of Tween-80. Mix thoroughly.
 - 450 μ L of Saline to bring the final volume to 1 mL.[\[10\]](#)
- This results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[\[10\]](#)

Procedure (Example Formulation 2):


- Prepare a concentrated stock solution in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, add 100 μ L of the DMSO stock to 900 μ L of Corn Oil.[\[10\]](#)
- Mix thoroughly until a clear solution is achieved. This yields a final solvent composition of 10% DMSO and 90% Corn Oil.[\[10\]](#)
- Note: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[\[10\]](#)

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for preparing **Calpain Inhibitor-2** solutions.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway showing Calpain activation and inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Calpain Inhibitor II | CAS 110115-07-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]
- 4. Calpain Inhibitor II, ALLM - Creative Enzymes [creative-enzymes.com]
- 5. scbt.com [scbt.com]
- 6. What are CAPN2 inhibitors and how do they work? [synapse.patsnap.com]
- 7. chemimpex.com [chemimpex.com]
- 8. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Calpain Inhibitor II powder 136632-32-1 [sigmaaldrich.com]
- 10. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [How to dissolve and prepare Calpain Inhibitor-2 for experiments]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12407950#how-to-dissolve-and-prepare-calpain-inhibitor-2-for-experiments\]](https://www.benchchem.com/product/b12407950#how-to-dissolve-and-prepare-calpain-inhibitor-2-for-experiments)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com